molecular formula C19H23FN2 B5809076 1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine

1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine

Cat. No. B5809076
M. Wt: 298.4 g/mol
InChI Key: WUVQDFKBUGKFCX-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine is a synthetic compound that belongs to the class of piperidine derivatives. It is also known as 4-Fluorobenzylpiperidine-4-aniline or 4-FBPPI. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine is not fully understood. However, it has been suggested that it may act as an agonist or antagonist for various receptors. For instance, it has been reported to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of motor function, cognition, and reward. It has also been shown to interact with the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine has been reported to have various biochemical and physiological effects. For instance, it has been shown to have anti-inflammatory and analgesic properties. It has also been reported to induce hypothermia and decrease locomotor activity in animal models. Moreover, it has been suggested to have potential applications in the treatment of drug addiction and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine in lab experiments is its high affinity for various receptors. This makes it a useful tool for studying the mechanism of action of these receptors. Moreover, its synthetic accessibility and ease of purification make it a convenient starting material for the synthesis of other biologically active compounds.
However, one of the limitations of using 1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine is its potential toxicity. It has been reported to induce hypothermia and decrease locomotor activity in animal models, which may limit its applications in certain experiments. Moreover, its high affinity for various receptors may also make it difficult to study the specific effects of these receptors.

Future Directions

1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine has shown potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and its specific effects on various receptors. Moreover, its potential applications in the treatment of drug addiction and depression warrant further investigation. Additionally, its structural modifications may lead to the development of more potent and selective ligands for various receptors.

Synthesis Methods

The synthesis of 1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine involves the reaction of 4-fluorobenzylpiperidine-4-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine has shown potential applications in drug discovery and development. It has been studied as a potential ligand for various receptors such as the dopamine D2 receptor, sigma-1 receptor, and mu-opioid receptor. It has also been investigated for its anti-inflammatory and analgesic properties. Moreover, it has been used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

1-benzyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c20-18-8-6-16(7-9-18)14-21-19-10-12-22(13-11-19)15-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVQDFKBUGKFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-benzyl-N-(4-fluorobenzyl)-4-piperidinamine

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